Phenol,2-(1-propenyloxy)-(9ci)
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Overview
Description
Phenol, 2-(1-propenyloxy)- (9ci) is an organic compound with the molecular formula C9H10O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 1-propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-propenyloxy)- typically involves the reaction of phenol with an appropriate propenylating agent under controlled conditions. One common method is the etherification of phenol with 1-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1-propenyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group, yielding phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol derivatives with hydroxyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-(1-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenolic hydroxyl group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Phenol, 2-(1-propenyloxy)- can be compared with other similar compounds such as:
Phenol, 2-methoxy-5-(1-propenyl)-: Known for its use in flavor and fragrance industries.
Phenol, 2-ethoxy-5-(1-propenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.
Phenol, 2-methoxy-4-(1-propenyl)-: Studied for its antioxidant properties.
The uniqueness of Phenol, 2-(1-propenyloxy)- lies in its specific propenyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-prop-1-enoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-7,10H,1H3 |
InChI Key |
UCWFUGYJWAIKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC1=CC=CC=C1O |
Origin of Product |
United States |
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